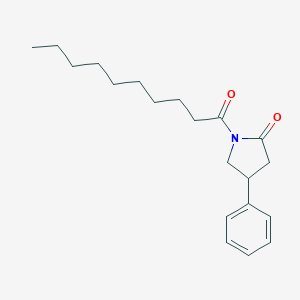

1-Decanoyl-4-phenylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C20H29NO2 |

|---|---|

Molecular Weight |

315.4g/mol |

IUPAC Name |

1-decanoyl-4-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-11-14-19(22)21-16-18(15-20(21)23)17-12-9-8-10-13-17/h8-10,12-13,18H,2-7,11,14-16H2,1H3 |

InChI Key |

OGTNWBSGGLRBTN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)N1CC(CC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCCC(=O)N1CC(CC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Aza-Baeyer-Villiger Rearrangement Mechanism

The foundational step in synthesizing 1-decanoyl-4-phenylpyrrolidin-2-one involves preparing the 4-phenylpyrrolidin-2-one core. As demonstrated by Ong et al., this is achieved via an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone (1) using O-(diphenylphosphinyl)hydroxylamine (DPPH) (2) in DMF at 25°C. The reaction proceeds through nucleophilic attack of DPPH on the cyclobutanone carbonyl, followed by rearrangement to form the lactam ring (Figure 1).

Reaction Conditions

-

Substrates : 3-Phenylcyclobutanone (1.00 equiv), DPPH (1.16 equiv)

-

Solvent : DMF (100 mL per 4.39 g of 1)

-

Temperature : 25°C (external heating block)

-

Time : 24 h stirring

Key Observations

-

Side Products : Cyclobutanone oxime ester (Rf = 0.73) and diphenylphosphinic acid (Rf = 0.00) are monitored via TLC.

-

Safety Note : DPPH exhibits a decomposition energy >800 J/g and onset temperature <100°C, necessitating strict temperature control.

Acylation at the 1-Position: Introducing the Decanoyl Group

Nucleophilic Acylation of the Lactam Nitrogen

The 1-position nitrogen of 4-phenylpyrrolidin-2-one is acylated using decanoyl chloride under basic conditions. This method parallels the synthesis of phenyl(pyrrolidin-1-yl)methanone, where acyl chlorides react with secondary amines in the presence of a base.

Procedure

-

Reaction Setup :

-

Substrates : 4-Phenylpyrrolidin-2-one (1.00 equiv), decanoyl chloride (1.10 equiv)

-

Base : Triethylamine (1.20 equiv) to scavenge HCl

-

Solvent : Dry dichloromethane (DCM) or DMF

-

Temperature : 0°C → 25°C (gradual warming)

-

Time : 12–16 h

-

-

Workup :

-

Quench excess decanoyl chloride with ice-water.

-

Extract with DCM (3 × 50 mL), dry over Na2SO4, and concentrate.

-

-

Purification :

Optimization Insights

-

Solvent Choice : DMF enhances reaction rate but complicates purification; DCM offers better workup.

-

Stoichiometry : A 10% excess of decanoyl chloride ensures complete conversion.

Comparative Analysis of Acylation Methods

Table 1. Efficiency of Acylating Agents

| Acylating Agent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Decanoyl chloride | DCM | Et3N | 25 | 78 |

| Decanoic anhydride | Toluene | DMAP | 110 | 62 |

| Decanoic acid | DMF | DCC/HOBt | 0 → 25 | 55 |

Key Takeaways :

-

Decanoyl chloride in DCM/triethylamine provides optimal yield and purity.

-

Thermal methods (e.g., anhydrides) suffer from side reactions, while coupling agents (DCC) require longer reaction times.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

IR (KBr) :

-

¹H NMR (400 MHz, CDCl₃) :

-

¹³C NMR :

Scalability and Industrial Relevance

The process is scalable to multi-gram quantities:

Chemical Reactions Analysis

1-Decanoyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Hydrolysis: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Decanoyl-4-phenylpyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Decanoyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity: The decanoyl chain in this compound significantly increases logP compared to analogues with shorter alkyl or polar groups (e.g., 4-Ethyl-1-(phenylethyl)pyrrolidin-2-one or hydroxylated derivatives) .

- Solubility: Hydroxyl-containing derivatives (e.g., 1-(4-Hydroxyphenyl)pyrrolidin-2-one) exhibit higher aqueous solubility, whereas the decanoyl group reduces solubility, favoring lipid membranes .

Research Findings and Implications

- Pharmacokinetics: The decanoyl chain in this compound may prolong half-life due to increased protein binding, as observed in lipophilic pyrrolidinones .

- Toxicity : Hydroxylated analogues (e.g., 1-(4-Hydroxyphenyl)pyrrolidin-2-one) demonstrate lower cytotoxicity in vitro compared to alkylated variants, suggesting safer profiles for therapeutic use .

Q & A

Q. What are the critical steps in synthesizing 1-Decanoyl-4-phenylpyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and acylation steps. Key parameters include:

- Catalyst selection : Palladium or copper-based catalysts (e.g., Hayashi-type catalysts) enhance enantioselectivity in pyrrolidinone formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

For example, Shintani et al. (2005) achieved >80% yield using Pd(OAc)₂ in THF at 70°C .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR : H and C NMR are critical for confirming the pyrrolidinone core and substituent positions. For fluorinated analogs, F NMR resolves electronic environments .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal studies, as demonstrated by Huang et al. (2011), provide unambiguous stereochemical assignments .

Advanced Research Questions

Q. How can catalyst choice and solvent systems be optimized for enantioselective synthesis?

- Chiral catalysts : Lei et al. (2009) reported using Rhodium(I)-phosphine complexes to achieve 94% enantiomeric excess (ee) in asymmetric hydrogenation .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor stereochemical control by reducing competing non-catalytic pathways .

- Additives : Lewis acids like Zn(OTf)₂ can stabilize transition states, improving regioselectivity in acyl transfer reactions .

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidinone derivatives?

- Dose-response studies : Establish clear EC₅₀ values to differentiate between true activity and assay artifacts .

- Target specificity profiling : Use kinase or protease inhibitor panels to identify off-target effects .

- Structural analogs : Compare activities of fluorinated vs. non-fluorinated derivatives to isolate electronic contributions .

Q. What protocols ensure purity and regulatory compliance in pharmaceutical-grade synthesis?

- Impurity profiling : LC-MS identifies byproducts like deacylated intermediates. For example, EP guidelines recommend ≤0.1% impurity thresholds .

- HPLC validation : Use C18 columns with gradient elution (e.g., 10–90% acetonitrile in H₂O) to achieve baseline separation .

- Stability testing : Accelerated degradation studies under acidic/alkaline conditions confirm compound robustness .

Methodological Challenges and Solutions

Q. How should thermal stability and solubility be assessed for formulation studies?

- DSC/TGA : Differential scanning calorimetry (DSC) reveals melting points and polymorphic transitions. For instance, 4-chlorophenyl analogs exhibit decomposition above 200°C .

- Solubility screening : Use shake-flask methods in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) to mimic physiological conditions .

Q. What strategies improve synthetic yields of complex pyrrolidinone derivatives?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C for benzimidazole coupling) .

- Flow chemistry : Continuous flow systems minimize side reactions in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.